molecular formula C8H8N4 B1598933 2-(1H-1,2,4-triazol-5-yl)aniline CAS No. 6219-58-5

2-(1H-1,2,4-triazol-5-yl)aniline

Cat. No. B1598933
CAS RN: 6219-58-5
M. Wt: 160.18 g/mol
InChI Key: NYMHNGVJCDTDPP-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-5-yl)aniline” is a chemical compound with the CAS Number: 6219-58-5 . It has a molecular weight of 160.18 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N4/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) . This indicates the presence of a 1,2,4-triazole ring attached to an aniline group.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Microtubule-Binding Agents

One notable application of 2-(1H-1,2,4-triazol-5-yl)aniline derivatives is in the development of microtubule-binding agents. For instance, Odlo et al. (2010) synthesized cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4, which showed significant cytotoxicity and tubulin inhibition, indicating potential as microtubule-binding agents in cancer therapy (Odlo et al., 2010).

Synthesis and Reactivity in Organic Chemistry

The compound and its derivatives also play a role in the synthesis and reactivity of various organic compounds. Pr̆ikryl et al. (2003) investigated the reaction between 5-nitro-2,1-benzisothiazole-3-diazonium species and N-substituted anilines to produce stable 1-(5-nitro-2,1-benzisothiazol-3-yl)-3,3-disubstituted triazenes (Pr̆ikryl et al., 2003).

Photoluminescent Copper(I) Complexes

Another important application is in the creation of photoluminescent copper(I) complexes. Manbeck et al. (2011) prepared a series of heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands. These complexes exhibited long-lived photoluminescence with potential applications in photonics and electronics (Manbeck et al., 2011).

Agricultural and Medicinal Chemistry

In agricultural and medicinal chemistry, derivatives of this compound have been explored for their herbicidal and antifungal activities. Lassalas et al. (2017) developed a method for accessing substituted triazoles, highlighting their significance in these fields (Lassalas et al., 2017).

C–H Amidation in Chemical Synthesis

The compound is also used in chemical synthesis, such as in the C–H amidation of arenes. Wang et al. (2016) achieved this via ruthenium-catalyzed intermolecular C–H amidation, demonstrating an environmentally benign protocol for C–N bond formation (Wang et al., 2016).

Thermal Stability Evaluation

Furthermore, Rao et al. (2016) investigated the thermal stability of energetic 1,2,4-triazoles, which is crucial for applications in propellants and explosives. They evaluated the thermal stability of these compounds using a pulsed photoacoustic pyrolysis technique, highlighting their potential in rocket fuels (Rao et al., 2016).

Synthesis of Azo Dyes

The compound is also used in the synthesis of azo dyes. Al-Sheikh et al. (2014) synthesized new 1,2,4-triazole colorants, which could exist in different tautomeric forms and exhibited varied spectroscopic properties. These dyes have potential applications in the textile industry and coloration technologies (Al-Sheikh et al., 2014).

Electroluminescent Properties for OLEDs

In the field of organic electronics, Jin et al. (2020) investigated the electroluminescent properties of compounds based on this compound. Their research focused on small molecular compounds for use in organic light-emitting diodes (OLEDs), highlighting the material's potential in display technology (Jin et al., 2020).

Synthesis of Fluorescent Compounds

Lastly, Padalkar et al. (2015) synthesized novel fluorescent compounds incorporating the 1,2,4-triazole moiety. These compounds showed high photoluminescence quantum yields, making them suitable for applications in fluorescence-based technologies (Padalkar et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

The future directions for “2-(1H-1,2,4-triazol-5-yl)aniline” and similar compounds could involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-5-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aromatase, an enzyme involved in the biosynthesis of estrogens. The interaction between this compound and aromatase can inhibit the enzyme’s activity, thereby affecting estrogen levels in the body . Additionally, this compound can form hydrogen bonds with different targets, enhancing its pharmacokinetic and pharmacological properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound exhibits cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with aromatase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can result in decreased estrogen production, which is beneficial in treating estrogen-dependent cancers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic processes influence the compound’s bioavailability and pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different tissues can affect its therapeutic efficacy and toxicity . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery to target sites.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall therapeutic effects.

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMHNGVJCDTDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392546
Record name 2-(1H-1,2,4-triazol-5-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6219-58-5
Record name 2-(1H-1,2,4-Triazol-5-yl)benzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=6219-58-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,4-triazol-5-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Aminophenyl)-1H-1,3,4-triazole
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Synthesis routes and methods

Procedure details

To a flask containing 40 gms. of 5-chloro-1,2,4-triazolo[4,3-c]quinazoline is added 800 ml. of a 10% KOH solution and the resulting mixture heated to reflux. A gentle reflux is maintained overnight after which time the mixture is neutralized to pH 7.0 with cooling and stirring by adding dropwise a 1:1 HCl solution and the resulting precipitate filtered off. The aqueous layer is washed 3 or 4 times with methylene chloride, dried and evaporated in vacuo to dryness. The residue is recrystallized from benzene/ether to obtain 5-(2-aminophenyl)-s-triazole, m.p. 145°-148° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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